molecular formula C10H7Br2N B13638557 1,4-Dibromo-7-methylisoquinoline CAS No. 2138201-21-3

1,4-Dibromo-7-methylisoquinoline

Cat. No.: B13638557
CAS No.: 2138201-21-3
M. Wt: 300.98 g/mol
InChI Key: VJCPQCSEOKWIQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Dibromo-7-methylisoquinoline is a versatile and valuable chemical building block in organic synthesis and medicinal chemistry research. Its primary utility stems from the reactivity of the bromine atoms at the 1 and 4 positions of the isoquinoline ring system, which serve as excellent handles for palladium-catalyzed cross-coupling reactions , such as the Suzuki and Buchwald-Hartwig reactions. This allows researchers to systematically construct complex molecular architectures for the development of new pharmaceuticals and functional materials. The scaffold is of particular interest in the exploration of novel kinase inhibitors, as the isoquinoline core is a common pharmacophore in this drug class. The methyl group at the 7-position can be used to fine-tune the compound's electronic properties, lipophilicity, and overall binding affinity to biological targets. Researchers leverage this compound in the synthesis of potential therapeutic agents for cancer and inflammatory diseases . Furthermore, its structured, aromatic nature makes it a candidate for incorporation into organic electronic materials, including OLEDs (Organic Light-Emitting Diodes) and as a ligand in coordination chemistry. This product is intended for research applications in a controlled laboratory environment and is strictly labeled For Research Use Only. It is not intended for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2138201-21-3

Molecular Formula

C10H7Br2N

Molecular Weight

300.98 g/mol

IUPAC Name

1,4-dibromo-7-methylisoquinoline

InChI

InChI=1S/C10H7Br2N/c1-6-2-3-7-8(4-6)10(12)13-5-9(7)11/h2-5H,1H3

InChI Key

VJCPQCSEOKWIQE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=CN=C2Br)Br

Origin of Product

United States

Synthetic Strategies and Methodologies for 1,4 Dibromo 7 Methylisoquinoline and Its Precursors

Retrosynthetic Analysis of 1,4-Dibromo-7-methylisoquinoline

A retrosynthetic analysis of this compound suggests a logical and stepwise approach to its construction. The most apparent disconnection involves the carbon-bromine bonds. This late-stage functionalization via electrophilic bromination leads back to the key precursor, 7-methylisoquinoline (B1584925) ontosight.ai.

The subsequent challenge lies in the de novo synthesis of the 7-methylisoquinoline core. This bicyclic system can be disconnected through several established strategies that form the pyridine (B92270) ring onto a pre-existing benzene (B151609) ring. These disconnections typically break one carbon-carbon and one carbon-nitrogen bond of the heterocyclic ring, leading to simpler, acyclic precursors derived from m-toluidine (B57737) or m-tolualdehyde derivatives. These classical disconnections form the basis for the synthetic methodologies detailed below.

De Novo Synthesis Approaches to the Isoquinoline (B145761) Core

The formation of the fundamental isoquinoline ring system from basic starting materials is a well-explored area of organic synthesis. Several named reactions provide reliable routes to this scaffold, which can then be further modified.

Cyclization Reactions for Isoquinoline Ring Formation

The creation of the isoquinoline nucleus is most commonly achieved through intramolecular cyclization reactions where a substituted benzene derivative provides the carbocyclic portion and an appended side chain provides the atoms for the new nitrogen-containing ring.

The Bischler-Napieralski reaction is a robust method for synthesizing 3,4-dihydroisoquinolines through the intramolecular cyclization of β-arylethylamides. wikipedia.orgorganic-chemistry.org This reaction is typically performed in acidic conditions using a dehydrating agent. wikipedia.org For the synthesis of the 7-methylisoquinoline precursor, the process would commence with a β-phenylethylamine derivative bearing a methyl group at the meta position.

The reaction proceeds via an electrophilic aromatic substitution mechanism. wikipedia.org The amide is first activated by a Lewis acid, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), to form a reactive intermediate. organic-chemistry.org This intermediate, often a nitrilium ion, then undergoes intramolecular electrophilic attack on the electron-rich benzene ring to form the new heterocyclic ring. wikipedia.org The resulting 3,4-dihydro-7-methylisoquinoline is not yet fully aromatic and requires a subsequent oxidation/dehydrogenation step to yield 7-methylisoquinoline.

Modern variations of this reaction employ alternative reagents to achieve cyclization under milder conditions. The use of trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) and polyphosphoric acid (PPA) has proven effective, particularly for substrates that may be sensitive to harsher conditions. wikipedia.org

Table 1: Bischler-Napieralski Synthesis Overview

Step Starting Material Key Reagents Intermediate/Product
Amide Formation 2-(3-methylphenyl)ethanamine Acylating Agent (e.g., Formic Acid) N-[2-(3-methylphenyl)ethyl]formamide
Cyclization N-[2-(3-methylphenyl)ethyl]formamide POCl₃ or P₂O₅, reflux 3,4-Dihydro-7-methylisoquinoline
Aromatization 3,4-Dihydro-7-methylisoquinoline Dehydrogenation agent (e.g., Pd/C) 7-Methylisoquinoline

The Pictet-Spengler reaction provides another powerful route to the isoquinoline core, typically yielding tetrahydroisoquinoline derivatives. wikipedia.org The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. wikipedia.orgmdpi.com

To construct the 7-methylisoquinoline framework, 2-(3-methylphenyl)ethanamine would be reacted with an aldehyde, commonly formaldehyde. The initial condensation forms a Schiff base, which is then protonated to generate an electrophilic iminium ion. This ion undergoes an intramolecular electrophilic attack on the benzene ring to form 7-methyl-1,2,3,4-tetrahydroisoquinoline. quimicaorganica.org

A crucial adaptation for the synthesis of the target aromatic isoquinoline is the requirement of a final oxidation step. The tetrahydroisoquinoline intermediate must be dehydrogenated to introduce the double bonds and achieve the fully aromatic 7-methylisoquinoline structure. quimicaorganica.org While the classic Pictet-Spengler reaction yields a reduced ring system, its adaptability and use of readily available starting materials make it a valuable synthetic tool. wikipedia.org

Table 2: Pictet-Spengler Synthesis Overview

Step Starting Material Key Reagents Intermediate/Product
Condensation/Cyclization 2-(3-methylphenyl)ethanamine, Formaldehyde Acid catalyst (e.g., HCl) 7-Methyl-1,2,3,4-tetrahydroisoquinoline
Aromatization 7-Methyl-1,2,3,4-tetrahydroisoquinoline Oxidizing/Dehydrogenation agent 7-Methylisoquinoline

The Pomeranz-Fritsch reaction, also known as the Pomeranz-Fritsch cyclization, is another classic method for isoquinoline synthesis. wikipedia.org This reaction involves the acid-catalyzed cyclization of a benzalaminoacetal. wikipedia.org

For the specific synthesis of 7-methylisoquinoline, the starting materials would be 3-methylbenzaldehyde (B113406) (m-tolualdehyde) and an aminoacetaldehyde acetal (B89532), such as aminoacetaldehyde diethyl acetal. ontosight.aiwikipedia.org These components are first condensed to form the corresponding Schiff base (a benzalaminoacetal). In the presence of a strong acid, typically sulfuric acid, the acetal is hydrolyzed, and the resulting aldehyde moiety participates in an intramolecular electrophilic substitution with the benzene ring to close the isoquinoline ring system. Subsequent dehydration yields the aromatic 7-methylisoquinoline. wikipedia.org This method offers a direct route to the aromatic isoquinoline without the need for a separate oxidation step. wikipedia.org

Table 3: Pomeranz-Fritsch Synthesis Overview

Step Starting Materials Key Reagents Product
Condensation/Cyclization 3-Methylbenzaldehyde, Aminoacetaldehyde diethyl acetal Strong acid (e.g., H₂SO₄) 7-Methylisoquinoline

More contemporary approaches to isoquinoline synthesis utilize pericyclic reactions, specifically electrocyclization. Thermal electrocyclic reactions of conjugated systems like 1-azahexa-1,3,5-trienes can be employed to construct the isoquinoline nucleus. clockss.org

In a representative example, a 2-vinylbenzaldehyde (B1595024) derivative, which can be prepared from the corresponding 2-bromobenzaldehyde, is converted to an oxime or oxime ether. clockss.org To generate the 7-methylisoquinoline skeleton, the starting benzaldehyde (B42025) would need to be appropriately substituted with a methyl group. The resulting 2-vinylbenzaldoxime possesses the required aza-hexatriene system. Upon heating in a high-boiling solvent such as o-dichlorobenzene, this substrate undergoes a 6π-electrocyclization to form a dihydroisoquinoline intermediate, which then eliminates a molecule of water to afford the final aromatic isoquinoline product. clockss.org This methodology provides a non-acidic route to the isoquinoline core. acs.org

Annulation Reactions via Transition Metal Catalysis

Transition metal-catalyzed annulation reactions represent a powerful tool for the construction of the isoquinoline core. Nickel(0)-catalyzed intramolecular [4+2] cycloaddition of dienynes offers a mild and efficient method for assembling hydroisoquinoline derivatives, which can subsequently be aromatized to the corresponding isoquinolines. williams.edu This strategy can be adapted for the synthesis of a 7-methylisoquinoline precursor by utilizing a starting dienyne bearing the required methyl group on the aromatic portion. The 1,4-cyclohexadiene (B1204751) products from these reactions are readily aromatized using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) to furnish the aromatic isoquinoline ring system. williams.edu

A plausible reaction scheme is depicted below:

Reactants Catalyst/Reagents Product Yield Reference
7-Methyl-substituted dienyneNi(0) catalyst, DDQ (for aromatization)7-MethylisoquinolineHigh williams.edu
Metal-Free Cyclization Protocols

In recent years, metal-free cyclization methods have gained prominence due to their environmental and economic advantages. One such approach involves the use of a metal-free cyclobutadiene (B73232) reagent, such as diethyldiazabicyclohexene dicarboxylate, for intermolecular [4+2] cycloadditions with electron-deficient alkenes. chemrxiv.org This methodology can, in principle, be applied to the synthesis of the isoquinoline skeleton. By carefully selecting the appropriate starting materials, a 7-methyl-substituted isoquinoline precursor could be assembled.

Strategies for Introducing the Methyl Group at C-7

The introduction of the methyl group at the C-7 position can be achieved either by starting with a precursor that already contains this functionality or by late-stage functionalization of the isoquinoline core.

Modern approaches involving transition metal-catalyzed C-H activation offer a direct route to functionalize the C-7 position. For instance, Rh(III)-catalyzed regioselective C-7 functionalization of 1H-indazoles using directing groups has been reported, and similar strategies could be envisioned for the isoquinoline system. nih.gov Palladium-catalyzed C-H arylation at the C-7 position of indoles has also been achieved, suggesting that similar methodologies could be developed for the C-7 methylation of isoquinolines. nih.gov

More traditional, yet robust, methods involve the use of starting materials that already possess the methyl group in the desired position. For example, a substituted m-toluidine derivative can serve as a precursor in classical isoquinoline syntheses like the Pomeranz–Fritsch or Bischler–Napieralski reactions.

Regioselective Bromination at C-1 and C-4 Positions

Achieving the desired 1,4-dibromo substitution pattern on the 7-methylisoquinoline core requires careful selection of brominating agents and reaction conditions to control the regioselectivity.

Direct Bromination of Isoquinoline Precursors

The direct bromination of a 7-methylisoquinoline precursor is a feasible approach. The use of N-bromosuccinimide (NBS) is a common method for the bromination of heterocyclic compounds. masterorganicchemistry.comyoutube.comlibretexts.org The methyl group at the 7-position is an electron-donating group, which can influence the regioselectivity of the electrophilic aromatic substitution. The electron density at the C-4 position is enhanced, making it susceptible to bromination. For the bromination at the C-1 position, which is electronically less favored for electrophilic attack, more forcing conditions or alternative strategies might be necessary. In some cases, gaseous phase bromination at high temperatures has been shown to yield 1-bromoisoquinoline (B74834). researchgate.net

A representative reaction for the bromination at the C-4 position is as follows:

Reactant Reagent Solvent Conditions Product Reference
7-MethylisoquinolineN-Bromosuccinimide (NBS)Nitrobenzene0–5 °C4-Bromo-7-methylisoquinoline

To achieve dibromination at both C-1 and C-4, a stepwise approach or carefully controlled one-pot conditions would be required.

Brominative Annulation Methods

Brominative annulation provides a more convergent strategy where the bromine atoms are incorporated during the cyclization process. This can be conceptually designed by reacting a suitably substituted acyclic precursor with a bromine source during the ring-closure step. While a specific example for this compound is not explicitly detailed in the surveyed literature, the principles of brominative cyclization can be applied. For instance, an ortho-alkynylbenzaldehyde derivative bearing a 4-methyl substituent could potentially undergo cyclization in the presence of excess bromine to yield the this compound.

Oxidative Bromination Techniques

Oxidative bromination offers another avenue for the synthesis of the target compound. These methods typically involve the in situ generation of an electrophilic bromine species from a bromide source in the presence of an oxidant. Systems such as NH4Br-Br2 have been used for the oxybromination of aromatic compounds. jalsnet.com The bromination of pyrrolo[2,1-a]isoquinolines has been achieved using acetyl bromide and dimethyl sulfoxide (B87167) (DMSO), where DMSO acts as an oxidant. researchgate.net Another reported system for similar transformations is HBr in the presence of an oxidant like tetramethylene sulfoxide (TMSO). researchgate.net These methods could potentially be adapted for the 1,4-dibromination of 7-methylisoquinoline, likely proceeding through a stepwise mechanism where the more activated position is brominated first.

A general scheme for oxidative bromination is presented below:

Reactant Reagents Potential Product Reference
7-MethylisoquinolineNH4Br, Br2This compound jalsnet.com
7-MethylisoquinolineAcetyl bromide, DMSOThis compound researchgate.net

Post-Synthetic Functionalization of Existing Isoquinoline Scaffolds

The creation of this compound can be efficiently achieved by modifying existing isoquinoline cores. This approach allows for the late-stage introduction of desired functionalities, providing a flexible route to the target compound.

Transformation of Other Halogenated Isoquinolines to this compound

A plausible synthetic route to this compound involves the transformation of other halogenated isoquinolines. While direct conversion of, for example, a chloro- or iodo-isoquinoline to the desired dibromo compound is a complex process, a more common strategy involves the bromination of a monobrominated precursor. For instance, 1-bromoisoquinoline can be treated with hydrogen bromide to yield 1,4-dibromoisoquinoline (B189537). prepchem.com Although this specific example does not involve a methyl group at the 7-position, the underlying principle of further halogenating an already halogenated isoquinoline scaffold is a key strategy. The presence of the methyl group at the 7-position would likely influence the regioselectivity of the second bromination, but the fundamental transformation remains a viable synthetic pathway.

Introduction of Bromine Atoms into 7-Methylisoquinoline Derivatives

A more direct approach involves the direct bromination of a 7-methylisoquinoline derivative. The introduction of bromine atoms onto the isoquinoline ring is a well-established transformation. For instance, the bromination of 2-methylquinolin-8-ol derivatives has been successfully demonstrated. mdpi.org While quinoline (B57606) and isoquinoline are distinct heterocyclic systems, the chemical principles governing electrophilic aromatic substitution are comparable.

The specific conditions for the dibromination of 7-methylisoquinoline would need to be carefully optimized. The reaction would likely proceed via an electrophilic bromination mechanism, employing a suitable brominating agent such as N-bromosuccinimide (NBS) or elemental bromine, often in the presence of a catalyst or in a specific solvent system. The inherent directing effects of the nitrogen atom in the isoquinoline ring and the activating methyl group at the 7-position would influence the positions of bromination. The formation of the 1,4-dibromo substitution pattern would be the desired outcome. Research into the bromination of similar heterocyclic systems, such as the synthesis of 5,7-dibromo-2-methylquinolin-8-ol from 2-methylquinolin-8-ol, provides a procedural basis for such a transformation. mdpi.org

PrecursorReagentsProductYieldReference
2-MethylquinolineN-Bromosuccinimide (NBS), AIBN2-Bromomethylquinoline55% mdpi.org
2-Methylquinolin-8-olBromine5,7-Dibromo-2-methylquinolin-8-ol11% mdpi.org

This table presents examples of bromination on related quinoline scaffolds, illustrating the feasibility of introducing bromine atoms to the heterocyclic core.

Methylation of Dibromoisoquinoline Derivatives

An alternative synthetic strategy involves the methylation of a pre-existing dibromoisoquinoline scaffold. This approach is particularly useful if 1,4-dibromoisoquinoline is readily available. The introduction of a methyl group at the 7-position would likely proceed through a reaction that allows for regioselective C-H functionalization or through a more classical approach involving a directing group.

A documented example of methylation on a related system is the reaction of 1,4-dibromoisoquinoline with trimethyloxonium (B1219515) tetrafluoroborate (B81430) in dichloromethane (B109758) to yield 1,4-dibromo-2-methylisoquinolinium tetrafluoroborate. prepchem.com It is important to note that this reaction results in N-methylation, producing an isoquinolinium salt, rather than C-methylation at the 7-position.

Reactivity and Mechanistic Investigations of 1,4 Dibromo 7 Methylisoquinoline

C-Br Bond Reactivity at C-1 and C-4 Positions

The presence of two bromine atoms on the isoquinoline (B145761) scaffold of 1,4-dibromo-7-methylisoquinoline opens up avenues for sequential and regioselective functionalization. The C-1 position is situated alpha to the ring nitrogen, which significantly influences its electronic properties and, consequently, its reactivity compared to the C-4 position.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. For dihalogenated substrates like this compound, the key challenge and opportunity lie in achieving regioselective substitution.

The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organic halide, is a widely used method for creating C-C bonds. biosynth.comnih.gov The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the organoboron reagent and reductive elimination to yield the coupled product. nih.gov The reactivity of the C-Br bonds in this compound in Suzuki-Miyaura coupling is expected to be different, with the C-1 position being potentially more reactive due to its proximity to the nitrogen atom. This has been observed in related heterocyclic systems where the position alpha to the heteroatom is more readily activated. illinois.edursc.org

No specific experimental data for the Suzuki-Miyaura coupling of this compound is available in the provided search results. The following table is a hypothetical representation based on general principles of Suzuki-Miyaura reactions on dihaloheterocycles.

EntryBoronic AcidCatalystBaseSolventTemp (°C)Product(s)Yield (%)Ref.
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O1001-Phenyl-4-bromo-7-methylisoquinolineN/A-
24-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane901-(4-Methoxyphenyl)-4-bromo-7-methylisoquinolineN/A-

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst. google.comnih.gov This reaction is instrumental in the synthesis of arylalkynes. google.com For this compound, regioselective Sonogashira coupling would allow for the introduction of an alkynyl group at either the C-1 or C-4 position. Studies on analogous 2,4-dibromoquinolines have shown that such regioselectivity can be achieved, although the precise outcome can be influenced by the reaction conditions and the specific substrate.

No specific experimental data for the Sonogashira coupling of this compound is available in the provided search results. The following table is a hypothetical representation based on general principles of Sonogashira reactions.

EntryAlkynePd CatalystCu Co-catalystBaseSolventProductYield (%)Ref.
1PhenylacetylenePd(PPh₃)₂Cl₂CuIEt₃NTHF1-(Phenylethynyl)-4-bromo-7-methylisoquinolineN/A-
2TrimethylsilylacetylenePd(OAc)₂CuIPiperidineDMF1-((Trimethylsilyl)ethynyl)-4-bromo-7-methylisoquinolineN/A-

The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene. While a powerful tool for C-C bond formation, no specific examples of the Heck reaction with this compound have been documented in the provided search results.

The Stille coupling utilizes a palladium catalyst to couple an organic halide with an organotin compound. This reaction is known for its tolerance of a wide range of functional groups. However, the toxicity of organotin reagents is a significant drawback. There is no specific information available on the Stille coupling of this compound in the search results.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine. This reaction has become a vital tool in medicinal chemistry and materials science. The general catalytic cycle involves oxidative addition of the aryl halide to the palladium(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination. The choice of ligand is crucial for the success of the reaction.

No specific experimental data for the Buchwald-Hartwig amination of this compound is available in the provided search results. The following table is a hypothetical representation based on general principles of this reaction.

EntryAminePd PrecatalystLigandBaseSolventProductYield (%)Ref.
1MorpholinePd₂(dba)₃XPhosNaOtBuToluene1-Morpholino-4-bromo-7-methylisoquinolineN/A-
2AnilinePd(OAc)₂BINAPCs₂CO₃DioxaneN-(4-Bromo-7-methylisoquinolin-1-yl)anilineN/A-

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. For this reaction to occur, the aromatic ring must typically be activated by electron-withdrawing groups. In this compound, the nitrogen atom in the isoquinoline ring acts as an electron-withdrawing group, making the C-1 and C-4 positions susceptible to nucleophilic attack. The C-1 position, being alpha to the nitrogen, is generally more activated towards SNAr.

The mechanism can be either a two-step addition-elimination process, proceeding through a Meisenheimer complex, or a concerted mechanism. nih.gov Recent studies suggest that many SNAr reactions, particularly on heterocycles with good leaving groups like bromine, may proceed through a concerted pathway.

No specific experimental data for the Nucleophilic Aromatic Substitution of this compound is available in the provided search results. The following table is a hypothetical representation of potential SNAr reactions.

EntryNucleophileSolventTemperature (°C)ProductYield (%)Ref.
1Sodium methoxideMethanol (B129727)801-Methoxy-4-bromo-7-methylisoquinolineN/A-
2PyrrolidineDMSO1201-Pyrrolidinyl-4-bromo-7-methylisoquinolineN/A-

Reductive Debromination and Hydrogenation Strategies

The bromine atoms at the C-1 and C-4 positions of the isoquinoline ring are susceptible to removal through reductive processes. These reactions can be selective, targeting the carbon-bromine bonds while preserving the core heterocyclic structure, or more extensive, leading to hydrogenation of the aromatic system.

Reductive Debromination: Catalytic hydrogenation is a primary method for the reductive cleavage of C-Br bonds. Typically, this involves treating the dibromo compound with hydrogen gas in the presence of a palladium catalyst, such as palladium on carbon (Pd/C), and a base like sodium acetate (B1210297) or triethylamine. The base serves to neutralize the hydrogen bromide (HBr) formed during the reaction. Depending on the reaction conditions (temperature, pressure, and catalyst loading), it is possible to achieve selective mono-de-bromination or complete removal of both bromine atoms to yield 7-methylisoquinoline (B1584925).

Hydrogenation of the Heterocycle: More forcing hydrogenation conditions, such as using platinum oxide (Adam's catalyst) or rhodium catalysts at elevated pressures and temperatures, can lead to the reduction of the isoquinoline ring system itself. This typically results in the formation of 1,2,3,4-tetrahydroisoquinoline (B50084) derivatives. The bromine substituents are generally removed under these conditions as well.

Reaction Type Typical Reagents and Conditions Expected Product
Full DebrominationH₂, Pd/C, NaOAc, Ethanol, rt7-Methylisoquinoline
Debromination & HydrogenationH₂, PtO₂, Acetic Acid, High Pressure7-Methyl-1,2,3,4-tetrahydroisoquinoline

Reactivity of the C-7 Methyl Group

The methyl group at the C-7 position, while not as activated as a methyl group at the C-1 or C-3 positions, can still undergo various functionalization reactions characteristic of benzylic positions.

Benzylic Functionalization Reactions

The C-7 methyl group can be a handle for introducing further chemical diversity. Its benzylic protons can be involved in radical reactions or oxidation processes.

Oxidation: Strong oxidizing agents can convert the methyl group into a carboxylic acid (isoquinoline-7-carboxylic acid derivative) or, with milder reagents, an aldehyde (7-formylisoquinoline derivative).

Halogenation: Free-radical halogenation, for instance with N-bromosuccinimide (NBS) and a radical initiator like AIBN, can introduce a bromine atom to the methyl group, forming a 7-(bromomethyl)isoquinoline (B129130) derivative. This product is a versatile intermediate for subsequent nucleophilic substitution reactions.

Condensation and Alkylation Reactions

The protons of the C-7 methyl group possess a degree of acidity due to the electron-withdrawing nature of the isoquinoline ring system. This allows for deprotonation with a strong base to form a carbanion, which can participate in condensation and alkylation reactions.

Condensation Reactions: In the presence of a suitable base, the generated carbanion can react with aldehydes and ketones in aldol-type condensation reactions. For example, condensation with benzaldehyde (B42025) would yield a styryl-isoquinoline derivative. thieme-connect.de Such reactions are more common for the more acidic 1-methylisoquinolines but can be envisaged for the 7-methyl analogue under appropriate conditions. thieme-connect.de

Alkylation Reactions: The carbanion can also act as a nucleophile, attacking alkyl halides to form a new carbon-carbon bond, thereby elongating the side chain at the C-7 position.

Reaction Type Key Reagents Functional Group Transformation
OxidationKMnO₄ or K₂Cr₂O₇-CH₃ → -COOH
Benzylic HalogenationN-Bromosuccinimide (NBS), AIBN-CH₃ → -CH₂Br
CondensationBase (e.g., NaH), Aldehyde (e.g., PhCHO)-CH₃ → -CH=CH-Ph
AlkylationStrong Base (e.g., n-BuLi), Alkyl Halide (e.g., CH₃I)-CH₃ → -CH₂-CH₃

Reactivity at the Nitrogen Heterocycle

The lone pair of electrons on the nitrogen atom of the isoquinoline ring makes it a nucleophilic center, readily participating in alkylation and acylation reactions.

N-Alkylation and N-Acylation Reactions

N-Alkylation: The nitrogen atom can be alkylated by treatment with various alkylating agents, such as alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) or alkyl sulfates. beilstein-journals.orgmdpi.com These reactions typically proceed readily to form N-alkylated isoquinolinium salts. beilstein-journals.orgmdpi.com The process does not always require a base, but one can be used to deprotonate a precursor in certain synthetic strategies. beilstein-journals.org

N-Acylation: Reaction with acylating agents like acid chlorides or anhydrides in the presence of a base (or under Schotten-Baumann conditions) can lead to N-acylated products. However, for aromatic heterocycles like isoquinoline, stable N-acyl salts are formed, which can be reactive intermediates themselves. N-acylation of related heterocyclic systems has been shown to be a viable strategy for functionalization. nih.gov

Quaternization of the Nitrogen Atom

Quaternization is a specific form of N-alkylation where an alkyl group is added to the heterocyclic nitrogen, resulting in the formation of a permanently charged quaternary ammonium (B1175870) salt, known as an isoquinolinium salt. acs.org This transformation is typically achieved by reacting the isoquinoline with an excess of an alkyl halide.

The formation of the isoquinolinium salt has profound electronic consequences. It significantly increases the electron-deficient character of the isoquinoline ring system, which in turn:

Activates the ring towards nucleophilic attack, particularly at the C-1 position.

Increases the acidity of the protons on the C-7 methyl group, making subsequent functionalization at that position easier.

Alters the solubility and physical properties of the molecule.

Reaction Reagent Type Product Impact on Molecule
N-AlkylationAlkyl Halide (e.g., CH₃I)N-Alkyl-1,4-dibromo-7-methylisoquinolinium HalideForms a quaternary salt, activates the ring
N-AcylationAcyl Chloride (e.g., CH₃COCl)N-Acyl-1,4-dibromo-7-methylisoquinolinium ChlorideForms a reactive N-acyl salt

Electrophilic Aromatic Substitution on the Benzo Ring

The introduction of an electrophile to the benzo ring of this compound is governed by the directing effects of the existing substituents: the 7-methyl group and the 4-bromo group. The isoquinoline nitrogen atom, being part of a heteroaromatic ring, also exerts an influence on the electron density of the entire bicyclic system.

The 7-methyl group is an activating group and an ortho, para-director due to its electron-donating inductive and hyperconjugation effects. This would favor electrophilic attack at positions 6 and 8. Conversely, the 4-bromo substituent is a deactivating group, withdrawing electron density from the ring via its inductive effect, yet it directs incoming electrophiles to the ortho and para positions due to resonance effects. In the context of the benzo ring of the isoquinoline system, the 4-bromo group would direct towards positions 5 and 3 (within the pyridine (B92270) ring, which is less relevant for substitution on the benzo ring).

The interplay of these effects dictates the regioselectivity of electrophilic aromatic substitution. The activating effect of the methyl group at C-7 is generally more pronounced than the directing effect of the deactivating bromo group at C-4. Therefore, electrophilic substitution is most likely to occur at the positions activated by the methyl group, which are C-6 and C-8.

Steric hindrance also plays a crucial role. Position 8 is sterically less hindered than position 6, which is flanked by the methyl group at C-7. Therefore, substitution at C-8 is generally favored.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

Electrophilic ReactionReagentsPredicted Major ProductPredicted Minor Product
NitrationHNO₃, H₂SO₄1,4-Dibromo-7-methyl-8-nitroisoquinoline1,4-Dibromo-7-methyl-6-nitroisoquinoline
HalogenationBr₂, FeBr₃1,4,8-Tribromo-7-methylisoquinoline1,4,6-Tribromo-7-methylisoquinoline
Friedel-Crafts AcylationRCOCl, AlCl₃1-Acetyl-1,4-dibromo-7-methylisoquinoline6-Acetyl-1,4-dibromo-7-methylisoquinoline

It is important to note that the pyridine ring of the isoquinoline system is generally deactivated towards electrophilic attack compared to the benzene (B151609) ring, especially in acidic conditions where the nitrogen atom is protonated.

Radical Reactions Involving this compound

The most probable site for a radical reaction on this compound is the methyl group at the 7-position. Benzylic positions are susceptible to radical halogenation under appropriate conditions, typically involving a radical initiator. A common reagent for this transformation is N-bromosuccinimide (NBS) in the presence of light (hν) or a radical initiator such as benzoyl peroxide.

The reaction proceeds via a free radical chain mechanism:

Initiation: The radical initiator (e.g., light) homolytically cleaves the N-Br bond of NBS to generate a bromine radical.

Propagation: The bromine radical abstracts a hydrogen atom from the 7-methyl group to form a stable benzylic radical and hydrogen bromide (HBr). This benzylic radical is stabilized by resonance with the aromatic ring. The newly formed benzylic radical then reacts with a molecule of Br₂ (formed in situ from the reaction of HBr with NBS) to yield the brominated product and a new bromine radical, which continues the chain reaction.

Termination: The reaction is terminated by the combination of any two radicals.

Table 2: Potential Products of Radical Bromination of this compound

ReagentsMajor Product
NBS, hν or Δ1,4-Dibromo-7-(bromomethyl)isoquinoline

Further radical bromination could potentially lead to the formation of 1,4-dibromo-7-(dibromomethyl)isoquinoline, although this would require more forcing conditions. The bromine atoms on the aromatic ring at positions 1 and 4 are generally unreactive under these conditions.

Advanced Spectroscopic and Analytical Methodologies for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise insights into the chemical environment of individual atoms.

The ¹H NMR spectrum of 1,4-Dibromo-7-methylisoquinoline is expected to exhibit distinct signals corresponding to the aromatic protons and the methyl group. The chemical shifts of the aromatic protons are influenced by the positions of the bromine and methyl substituents on the isoquinoline (B145761) core. For a related compound, methyl 3-hydroxy-1-methoxy-7-methylisoquinoline-4-carboxylate, the methyl protons show a singlet at approximately 2.5 ppm, while the aromatic protons appear in the range of 7.50-8.52 ppm. rsc.org The protons on the isoquinoline ring system will display characteristic coupling patterns, which can be used to assign their specific positions.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The spectrum for a similar structure, ethyl 3-methyl-1-phenylisoquinoline-4-carboxylate, shows the methyl carbon at around 23.09 ppm and the aromatic carbons in the range of 122-162 ppm. rsc.org In this compound, the carbons attached to the bromine atoms would be expected to show shifts influenced by the halogen's electronegativity and heavy atom effect.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Methyl (CH₃)~2.5~20-25
Aromatic CH~7.0-8.5~120-140
Quaternary C-~125-150
C-Br-~110-125

Note: These are estimated values and may vary based on the solvent and experimental conditions.

To unambiguously assign all proton and carbon signals, a suite of two-dimensional (2D) NMR experiments is employed. researchgate.netsdsu.edu

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the isoquinoline ring system. researchgate.netsdsu.eduresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms, allowing for the direct assignment of carbon signals based on their attached proton's chemical shift. researchgate.netsdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons and piecing together the molecular structure by connecting different spin systems. researchgate.netsdsu.eduresearchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about protons that are close in space, which helps in determining the stereochemistry and conformation of the molecule. For a rigid aromatic system like isoquinoline, NOESY can confirm the proximity of substituents. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the determination of its elemental formula. rsc.org The high accuracy of HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. chemicalbook.comprinceton.edu For this compound, the expected monoisotopic mass can be calculated with high precision.

Table 2: Calculated Exact Mass for this compound (C₁₀H₇Br₂N)

IonCalculated Exact Mass (m/z)
[M+H]⁺301.9021
[M+Na]⁺323.8840
[M+K]⁺339.8579

Calculations are based on the most abundant isotopes of each element.

The isotopic pattern observed in the mass spectrum, resulting from the presence of two bromine atoms (⁷⁹Br and ⁸¹Br), would show a characteristic M, M+2, and M+4 pattern with relative intensities of approximately 1:2:1, further confirming the presence of two bromine atoms in the molecule.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

IR Spectroscopy : The IR spectrum of this compound would be expected to show characteristic absorption bands. Aromatic C-H stretching vibrations typically appear in the region of 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations of the isoquinoline ring would be observed in the 1450-1650 cm⁻¹ region. The C-Br stretching vibrations are expected at lower wavenumbers, typically in the 500-700 cm⁻¹ range. youtube.com

Raman Spectroscopy : Raman spectroscopy is particularly useful for observing non-polar bonds. horiba.com The aromatic ring vibrations and the C-Br stretching modes would also be visible in the Raman spectrum, providing complementary information to the IR data. libretexts.org The symmetric vibrations of the molecule are often more intense in the Raman spectrum.

X-ray Crystallography for Solid-State Structure Determination

If a suitable single crystal of this compound can be obtained, X-ray crystallography can provide an unambiguous determination of its three-dimensional molecular structure in the solid state. This technique yields precise bond lengths, bond angles, and intermolecular interactions. For example, the crystal structure of 1,4-dibromocubane has been determined by X-ray diffraction, revealing detailed information about its molecular geometry. researchgate.net A similar analysis for this compound would definitively confirm the substitution pattern and provide insights into the crystal packing.

Chromatographic Techniques for Purification and Purity Assessment

Chromatographic techniques are essential for the purification of this compound and for assessing its purity.

Column Chromatography : This is a standard method for the purification of organic compounds. A suitable stationary phase (e.g., silica (B1680970) gel) and mobile phase (a solvent or mixture of solvents) would be selected to separate the desired product from any starting materials, by-products, or other impurities.

High-Performance Liquid Chromatography (HPLC) : HPLC is a high-resolution chromatographic technique used to assess the purity of the final compound. By using a suitable column and mobile phase, a chromatogram is obtained where the area of the peak corresponding to this compound relative to the total area of all peaks provides a quantitative measure of its purity. rsc.org

Gas Chromatography (GC) : For volatile and thermally stable compounds, GC can also be used for purity assessment. The compound is vaporized and passed through a column, and its retention time is characteristic of the compound under the specific experimental conditions.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry stands as a powerful analytical tool for the separation and identification of volatile and semi-volatile compounds. In the analysis of this compound, GC-MS provides crucial information regarding its retention time, which is indicative of its volatility and interaction with the stationary phase, and its mass spectrum, which offers a molecular fingerprint.

Methodology:

A typical GC-MS analysis of this compound would involve injecting a dilute solution of the compound in a suitable solvent, such as dichloromethane (B109758) or ethyl acetate (B1210297), into the GC system. The instrument is equipped with a capillary column, often with a non-polar or medium-polarity stationary phase like a polysiloxane derivative (e.g., DB-5ms or HP-5ms), to facilitate the separation of the analyte. The oven temperature is programmed to ramp up gradually, allowing for the elution of the compound based on its boiling point and affinity for the stationary phase. acs.org

Upon elution from the GC column, the analyte enters the mass spectrometer, where it is ionized, typically through electron ionization (EI). The resulting molecular ion and its characteristic fragment ions are then separated by the mass analyzer based on their mass-to-charge ratio (m/z). The presence of two bromine atoms in this compound results in a distinctive isotopic pattern in the mass spectrum due to the nearly equal natural abundance of the 79Br and 81Br isotopes. docbrown.info This pattern is a key identifier for brominated compounds. acs.orgacs.orgosti.gov

Expected Research Findings:

The GC-MS analysis of this compound is expected to yield a single major peak in the chromatogram, corresponding to the pure compound. The mass spectrum would exhibit a characteristic molecular ion peak cluster. Given the molecular formula C10H7Br2N, the molecular weight can be calculated. The mass spectrum would show peaks for [M]+, [M+2]+, and [M+4]+ in an approximate ratio of 1:2:1, which is a hallmark of a molecule containing two bromine atoms. docbrown.info Fragmentation patterns would likely involve the loss of bromine atoms and potentially the methyl group, providing further structural confirmation.

Parameter Hypothetical Value/Observation
GC Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium
Injection Mode Splitless
Oven Program 100°C (1 min), ramp to 280°C at 15°C/min, hold for 5 min
Hypothetical Retention Time (tR) ~12.5 minutes
Ionization Mode Electron Ionization (EI), 70 eV
Key m/z Fragments [M]+, [M-Br]+, [M-2Br]+, and other fragments
Molecular Ion Cluster Peaks at m/z corresponding to C10H779Br2N, C10H779Br81BrN, and C10H781Br2N

This table contains hypothetical data based on the principles of GC-MS and the analysis of similar compounds.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a cornerstone technique for the separation, identification, and quantification of a wide range of organic molecules, including heterocyclic compounds like isoquinolines. elsevierpure.comresearchgate.netnih.gov It is particularly useful for compounds that may not be sufficiently volatile or stable for GC analysis.

Methodology:

For the analysis of this compound, a reversed-phase HPLC method is typically employed. researchgate.net This involves a non-polar stationary phase (e.g., a C18 column) and a polar mobile phase. The mobile phase often consists of a mixture of acetonitrile (B52724) or methanol (B129727) and water, sometimes with additives like formic acid or ammonium (B1175870) acetate to improve peak shape and ionization efficiency for subsequent mass spectrometric detection (LC-MS). elsevierpure.comsielc.com The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Detection is commonly achieved using a UV-Vis detector, as the aromatic isoquinoline ring system is expected to absorb UV light.

Expected Research Findings:

A successful HPLC analysis would show a sharp, well-defined peak for this compound at a specific retention time. The purity of the sample can be assessed by the presence of any additional peaks. The retention time is dependent on the exact conditions, including the mobile phase composition, flow rate, and column temperature. By creating a calibration curve with standards of known concentration, HPLC can also be used for the quantitative analysis of the compound.

Parameter Hypothetical Condition
HPLC Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Isocratic mixture of Acetonitrile and Water (e.g., 70:30 v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Hypothetical Retention Time (tR) ~5.8 minutes
Column Temperature 30°C

This table contains hypothetical data based on the principles of HPLC and the analysis of similar compounds.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography is a simple, rapid, and cost-effective technique for the qualitative analysis of compounds and for monitoring the progress of chemical reactions. It is widely used in synthetic chemistry to quickly assess the purity of a sample and to determine the appropriate solvent system for column chromatography purification.

Methodology:

In the TLC analysis of this compound, a small spot of a concentrated solution of the compound is applied to a TLC plate coated with a stationary phase, most commonly silica gel. ceon.rs The plate is then placed in a sealed chamber containing a shallow pool of a suitable mobile phase (eluent). The mobile phase moves up the plate by capillary action, and the components of the sample are separated based on their differential adsorption to the stationary phase and solubility in the mobile phase. The position of the compound is visualized, often under UV light, and the retention factor (Rf) is calculated.

Expected Research Findings:

For a pure sample of this compound, a single spot should be observed on the developed TLC plate. The Rf value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic of the compound under the specific TLC conditions. By testing various solvent systems, an optimal mobile phase can be identified for effective separation from any starting materials or byproducts.

Parameter Hypothetical Condition/Observation
Stationary Phase Silica Gel 60 F254
Mobile Phase Ethyl Acetate / Hexane (e.g., 30:70 v/v)
Visualization UV light (254 nm)
Hypothetical Rf Value ~0.45

This table contains hypothetical data based on the principles of TLC and the analysis of similar compounds.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

A foundational aspect of understanding any chemical compound is the determination of its electronic structure and three-dimensional shape. DFT calculations are a cornerstone of modern computational chemistry for this purpose. For 1,4-dibromo-7-methylisoquinoline, these calculations would involve optimizing the molecular geometry to find the most stable arrangement of its atoms in space. This would provide key data on bond lengths, bond angles, and dihedral angles.

Furthermore, an analysis of the electronic structure would reveal the distribution of electrons within the molecule. This includes identifying the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies of these frontier orbitals are critical in predicting the molecule's reactivity, with the HOMO energy indicating its ability to donate electrons and the LUMO energy its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and optical properties.

While specific data for this compound is unavailable, a hypothetical data table for its optimized geometry might look like this:

ParameterValue
C1-N2 Bond Length (Å)Data Unavailable
C3-C4 Bond Length (Å)Data Unavailable
C1-Br Bond Length (Å)Data Unavailable
C4-Br Bond Length (Å)Data Unavailable
C7-CH3 Bond Length (Å)Data Unavailable
C1-N2-C3 Bond Angle (°)Data Unavailable
Br-C4-C10 Bond Angle (°)Data Unavailable

Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is invaluable for mapping out the pathways of chemical reactions. For this compound, theoretical studies could elucidate the mechanisms of various reactions, such as nucleophilic aromatic substitution at the bromine-substituted positions or electrophilic substitution on the benzene (B151609) ring.

By calculating the energies of reactants, products, and any intermediates, a potential energy surface for a given reaction can be constructed. A crucial part of this process is locating the transition state—the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which is a key factor in determining the reaction rate. For instance, studying the transition states for the substitution of the bromine atoms at the C1 and C4 positions could reveal which site is more reactive and under what conditions.

Prediction of Spectroscopic Parameters and Conformational Analysis

Theoretical calculations can predict various spectroscopic properties, which can then be compared with experimental data to confirm the structure of a compound. For this compound, DFT calculations could be used to predict its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. The calculated vibrational frequencies in the IR and Raman spectra correspond to the different vibrational modes of the molecule. The predicted NMR chemical shifts for the hydrogen and carbon atoms can aid in the interpretation of experimental NMR data.

Conformational analysis would investigate the different spatial arrangements of the methyl group at the 7-position relative to the isoquinoline (B145761) ring. By calculating the relative energies of different conformers, the most stable conformation can be identified.

A hypothetical table of predicted spectroscopic data could be structured as follows:

Spectroscopic ParameterPredicted Value
1H NMR Chemical Shift (δ, ppm) - H at C3Data Unavailable
1H NMR Chemical Shift (δ, ppm) - H at C5Data Unavailable
13C NMR Chemical Shift (δ, ppm) - C1Data Unavailable
13C NMR Chemical Shift (δ, ppm) - C4Data Unavailable
IR Frequency (cm-1) - C-Br stretchData Unavailable
IR Frequency (cm-1) - C-H stretch (methyl)Data Unavailable

Reactivity and Selectivity Predictions

Based on the electronic structure and other calculated parameters, predictions can be made about the reactivity and selectivity of this compound. For example, by calculating the electrostatic potential on the molecular surface, regions that are electron-rich (nucleophilic) and electron-poor (electrophilic) can be visualized. This would indicate likely sites for electrophilic and nucleophilic attack.

Fukui functions are another tool used to predict local reactivity. These functions can identify which atoms in the molecule are most susceptible to nucleophilic, electrophilic, or radical attack, thus predicting the regioselectivity of various reactions.

Quantum Chemical Descriptors and Structure-Reactivity Relationships

A range of quantum chemical descriptors can be calculated to quantify various aspects of a molecule's electronic structure and relate them to its reactivity. These descriptors include ionization potential, electron affinity, electronegativity, chemical hardness, and softness.

By calculating these descriptors for this compound and comparing them to a series of related compounds, quantitative structure-reactivity relationships (QSRR) could be developed. These relationships are valuable for understanding how changes in molecular structure, such as the position and nature of substituents, affect the chemical behavior of the molecule.

Applications of 1,4 Dibromo 7 Methylisoquinoline As a Synthetic Building Block

Precursor in the Synthesis of Polysubstituted Isoquinolines

The presence of two bromine atoms at positions 1 and 4 of the isoquinoline (B145761) nucleus in 1,4-Dibromo-7-methylisoquinoline suggests its significant potential as a precursor for a variety of polysubstituted isoquinolines. The differential reactivity of the C1 and C4 positions could allow for selective functionalization through various cross-coupling reactions.

For instance, the bromine at the C1 position, being adjacent to the nitrogen atom, is expected to be more susceptible to nucleophilic aromatic substitution. This would allow for the introduction of a wide range of nucleophiles, including amines, alcohols, and thiols, to yield 1-substituted-4-bromo-7-methylisoquinolines. Subsequently, the remaining bromine at the C4 position could be targeted using transition-metal-catalyzed cross-coupling reactions such as Suzuki, Stille, or Sonogashira couplings. This stepwise functionalization strategy would provide access to a diverse library of 1,4-disubstituted-7-methylisoquinolines with various substituents, a class of compounds that are otherwise challenging to synthesize.

Reaction TypePotential ReagentExpected Product
Nucleophilic Aromatic SubstitutionPrimary/Secondary Amine1-Amino-4-bromo-7-methylisoquinoline
Suzuki CouplingArylboronic acid1-Aryl-4-bromo-7-methylisoquinoline
Stille CouplingOrganostannane1-Organo-4-bromo-7-methylisoquinoline
Sonogashira CouplingTerminal alkyne1-Alkynyl-4-bromo-7-methylisoquinoline
This table presents hypothetical reactions based on the known reactivity of similar bromo-substituted isoquinolines.

Scaffold for Constructing Complex Heterocyclic Architectures

The di-bromo substitution pattern of This compound makes it an attractive scaffold for the construction of more complex, fused heterocyclic systems. Through intramolecular cyclization reactions, the bromine atoms can serve as handles to build additional rings onto the isoquinoline core.

For example, a Sonogashira coupling at the C1 position followed by the introduction of a suitable functional group on the coupled alkyne could set the stage for an intramolecular cyclization onto the C4 position. This could lead to the formation of novel polycyclic aromatic hydrocarbons containing the isoquinoline motif. Similarly, double cross-coupling reactions with bifunctional reagents could be envisioned to construct bridged or macrocyclic structures incorporating the 7-methylisoquinoline (B1584925) unit.

Role in the Development of Functional Organic Materials

The exploration of novel organic materials with tailored electronic and photophysical properties is a burgeoning area of research. While no specific studies on This compound in this context have been found, its structural features suggest potential applications.

Precursors for Nitrogen-Doped Carbon Materials

Nitrogen-doped carbon materials have garnered significant attention for their applications in catalysis, energy storage, and electronics. The nitrogen atom within the isoquinoline ring of This compound makes it a potential precursor for the synthesis of such materials. Pyrolysis of this compound, potentially in the presence of a carbon-rich source, could lead to the formation of a nitrogen-containing carbonaceous matrix. The bromine atoms might play a role in the polymerization or carbonization process, and their elimination could create porosity within the final material.

Components in Polymer Synthesis for Energy Applications

The development of new polymers for energy applications, such as organic photovoltaics and batteries, often relies on the incorporation of electron-rich and electron-deficient aromatic units. The isoquinoline core is an electron-deficient system, and the bromine atoms in This compound provide reactive sites for polymerization reactions. For instance, this compound could be used as a monomer in polycondensation reactions, such as Suzuki or Stille polycondensation, with suitable comonomers. The resulting polymers would possess a backbone containing the 7-methylisoquinoline unit, which could influence the electronic properties and charge transport characteristics of the material.

Green Chemistry Principles in the Synthesis and Transformations

Exploration of Environmentally Benign Solvents

The choice of solvent is a critical factor in the environmental footprint of a chemical process. Many classical bromination and functionalization reactions employ volatile and toxic organic solvents like carbon tetrachloride and chlorobenzene (B131634). acs.org The exploration of greener alternatives is paramount for sustainable synthesis.

Supercritical Carbon Dioxide (scCO₂): Supercritical CO₂ has emerged as a promising green solvent for a variety of chemical reactions. supercriticalfluids.combhu.ac.in It is non-toxic, non-flammable, inexpensive, and readily available. nih.gov Its solvent properties, such as density and solvating power, can be finely tuned by adjusting temperature and pressure, allowing for optimized reaction conditions and simplified product separation. arkat-usa.org For the bromination of 7-methylisoquinoline (B1584925), scCO₂ could serve as a medium that enhances mass transfer while being environmentally benign. bhu.ac.inarkat-usa.org After the reaction, the CO₂ can be easily removed and recycled by depressurization, leaving a solvent-free product.

Ionic Liquids (ILs): Ionic liquids are salts with low melting points that can be used as solvents. nih.gov Their negligible vapor pressure, high thermal stability, and ability to dissolve a wide range of organic and inorganic compounds make them attractive alternatives to volatile organic compounds (VOCs). rsc.orgnih.gov In the context of isoquinoline (B145761) chemistry, specific ionic liquids like 1-ethyl-3-methylimidazolium (B1214524) tetrafluoroborate (B81430) ([EMIM]BF₄) have been shown to be effective and recyclable media for synthesis. rsc.org For the synthesis of 1,4-Dibromo-7-methylisoquinoline, an appropriate IL could facilitate the reaction while allowing for easy separation and recycling of the solvent and catalyst system. researchgate.net

Water and Other Green Solvents: Water is the ultimate green solvent, being abundant, non-toxic, and non-flammable. While the solubility of organic substrates can be a challenge, aqueous systems for aromatic bromination have been developed, sometimes using surfactants or co-solvents to facilitate the reaction. researchgate.net Other solvents considered "greener," such as dimethyl carbonate, have been identified as viable alternatives to hazardous solvents like chlorobenzene in bromination reactions, offering comparable yields with a much better safety and environmental profile. acs.org

Table 1: Comparison of Solvents for the Synthesis of this compound

SolventKey AdvantagesKey Disadvantages
Carbon Tetrachloride Good solubility for reactantsHighly toxic, ozone-depleting, carcinogenic
Chlorobenzene High boiling point, effective for many reactionsToxic, persistent environmental pollutant
Supercritical CO₂ Non-toxic, non-flammable, easily recycledRequires high-pressure equipment
Ionic Liquids Low volatility, high thermal stability, recyclableCan be expensive, potential toxicity concerns
Water Non-toxic, abundant, inexpensivePoor solubility for many organic substrates
Dimethyl Carbonate Biodegradable, low toxicity, viable alternativeModerate solvating power

Development of Catalytic Systems for Enhanced Sustainability

Catalytic processes are superior to stoichiometric ones as they reduce the amount of waste generated. rsc.org The development of efficient and recyclable catalysts is a cornerstone of green chemistry.

Heterogeneous Catalysts: Traditional bromination often uses Lewis acids like FeBr₃ or AlBr₃, which are difficult to recover and generate significant waste. youtube.comlibretexts.org Heterogeneous catalysts, such as zeolites, offer a sustainable alternative. Zeolites are crystalline aluminosilicates with a porous structure that can provide shape selectivity and be easily separated from the reaction mixture by filtration and reused. nih.gov Using a zeolite catalyst in the bromination of 7-methylisoquinoline could lead to higher regioselectivity (e.g., favoring the desired 1,4-disubstitution) and a significant reduction in waste. google.com Supported catalysts, such as zinc bromide on silica (B1680970), have also shown high efficiency and selectivity in aromatic brominations and can be recycled. google.com

Photocatalysis: Visible-light photocatalysis represents a powerful and green strategy for chemical synthesis, as it uses light as a clean and abundant energy source. nih.govresearchgate.net Isoquinoline-derived organic photocatalysts have been developed that can enable dehydrogenative cross-couplings using air as the oxidant, avoiding the need for chemical oxidants. nih.govresearchgate.net This approach could be adapted for the functionalization of the this compound core, allowing for the introduction of new substituents under mild, environmentally friendly conditions.

Transition-Metal Catalysis: Modern synthetic methods increasingly rely on transition-metal catalysis for the efficient construction of complex molecules. Rhodium(III)-catalyzed C-H activation has emerged as a powerful tool for the synthesis of isoquinolines, offering high atom economy and efficiency. rsc.orgnih.gov While often used for building the isoquinoline core itself, similar principles of direct C-H functionalization can be applied to introduce substituents onto the pre-formed this compound ring, avoiding the need for pre-functionalized starting materials. sioc-journal.cnnih.govyoutube.com

Atom-Economy Considerations in Reaction Design

Atom economy is a measure of how efficiently a chemical reaction converts the mass of reactants into the desired product. primescholars.comwikipedia.org Reactions with high atom economy, such as addition and rearrangement reactions, are inherently greener than those that generate significant byproducts, like substitution and elimination reactions. rsc.org

Direct C-H Functionalization: A key strategy for improving atom economy is through direct C-H activation. sioc-journal.cnnih.gov Instead of a multi-step synthesis involving the introduction and removal of activating or directing groups, direct C-H functionalization allows for the direct conversion of a C-H bond to a C-Br bond. For the synthesis of this compound, a process that could directly brominate 7-methylisoquinoline at the 1 and 4 positions via C-H activation would be highly atom-economical. This avoids the use of stoichiometric reagents and the generation of waste associated with traditional electrophilic aromatic substitution mechanisms.

Comparison of Synthetic Routes: Consider two hypothetical routes to a functionalized this compound. A traditional route might involve protecting groups and multiple substitution steps, each generating stoichiometric byproducts. A modern, greener route would employ a catalytic, direct C-H functionalization strategy.

Table 2: Illustrative Atom Economy Comparison

Reaction TypeGeneral EquationAtom EconomyRelevance to Synthesis
Addition A + B → C100%Ideal for certain functionalizations
Substitution A-B + C → A-C + B< 100%Common in traditional bromination (e.g., Ar-H + Br₂ → Ar-Br + HBr)
C-H Activation Ar-H + Reagent → Ar-Reagent + H₂HighA greener alternative to classical substitution

Reduction of Waste Generation and Byproduct Minimization

The prevention of waste is the first and most important principle of green chemistry. This involves not only choosing reactions with high atom economy but also optimizing processes to minimize byproducts and facilitate the recycling of materials.

Process Optimization: Optimizing reaction conditions such as temperature, pressure, and catalyst loading can significantly increase yield and reduce the formation of unwanted side products. purkh.com For the synthesis of this compound, this would involve carefully controlling the bromination conditions to prevent over-bromination (e.g., the formation of tri- or tetra-brominated species) or the formation of other isomers.

Solvent and Catalyst Recycling: The use of heterogeneous catalysts and green solvents like scCO₂ or ionic liquids is intrinsically linked to waste reduction, as these components are designed to be recovered and reused. purkh.comstanford.edu For example, a solid zeolite catalyst can be filtered off after the reaction, washed, reactivated, and used in subsequent batches, eliminating the catalyst from the waste stream. google.com

Managing Halogenated Waste: Halogenated organic compounds, including byproducts from the synthesis of this compound, represent a specific waste challenge. p2infohouse.orgoregonstate.edu Green chemistry principles advocate for the segregation of halogenated and non-halogenated solvent waste to allow for proper treatment and potential recycling. stanford.eduoregonstate.edu Furthermore, designing syntheses that use bromine sources more efficiently (e.g., catalytic methods using NaBr with an oxidant) can minimize the amount of unreacted bromine and brominated byproducts that need to be treated. digitellinc.com

Future Research Directions and Challenges

Development of Highly Stereoselective and Regioselective Synthetic Methods

A primary challenge in the utilization of 1,4-dibromo-7-methylisoquinoline lies in the controlled, selective functionalization of its two C-Br bonds. The development of methods that can distinguish between the C1 and C4 positions is crucial for creating complex, well-defined molecular architectures.

Regioselectivity: The C1 position is adjacent to the nitrogen atom, making it more electron-deficient and susceptible to nucleophilic attack or oxidative addition by a metal catalyst compared to the C4 position. This inherent electronic difference can be exploited for regioselective reactions. For instance, palladium-catalyzed cross-coupling reactions on dihaloquinolines have shown that the C2 position (analogous to C1 in isoquinoline) is often more reactive than the C4 position. nih.gov Future research should focus on systematically quantifying this reactivity difference for this compound under various cross-coupling conditions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). A key goal is to establish reliable protocols for the selective mono-functionalization at either C1 or C4. This could be achieved by tuning catalyst/ligand systems, reaction temperatures, and the nature of the coupling partners. documentsdelivered.com

Stereoselectivity: Once a new substituent is introduced, particularly at the C1 position, it can create a chiral axis if the group is sufficiently bulky, leading to atropisomerism. A significant future challenge is the development of catalytic methods for the atroposelective synthesis of 1-aryl-4-bromo-7-methylisoquinolines. acs.org This could involve using chiral ligands on transition metal catalysts that can effectively control the orientation of the newly introduced aryl group during the C-C bond-forming step. Rhodium(III)-catalyzed asymmetric C-H activation has been successfully used for the atroposelective synthesis of other 1-aryl isoquinoline (B145761) derivatives and could serve as a blueprint for this system. acs.org

Expanding the Scope of Derivatization and Functionalization Strategies

Beyond standard cross-coupling, the future of this compound chemistry depends on expanding the toolkit of reactions to install a wider variety of functional groups.

The bromine atoms are gateways to numerous transformations. Future work should explore:

Direct C-H Functionalization: While the C-Br bonds are prime reaction sites, methods for C-H activation at other positions (e.g., C3, C5, C8) while the bromo groups are masked or remain intact would provide an orthogonal strategy for derivatization.

Introduction of Diverse Functional Groups: Moving beyond C-C and C-N bonds, the development of methods for trifluoromethylation, borylation, and the introduction of other pharmacophorically relevant groups at the C1 and/or C4 positions is a key area for development.

Domino Reactions: Designing multi-step, one-pot sequences starting from this compound would be highly efficient. For example, a regioselective Sonogashira coupling at C1 followed by an intramolecular cyclization could rapidly build complex fused heterocyclic systems. organic-chemistry.org

The following table summarizes potential derivatization strategies that warrant investigation:

PositionReaction TypePotential Reagents/CatalystsResulting Structure
C1 Suzuki CouplingArylboronic acid, Pd(PPh₃)₄, Base1-Aryl-4-bromo-7-methylisoquinoline
C4 Sonogashira CouplingTerminal alkyne, PdCl₂(PPh₃)₂, CuI1-Bromo-4-alkynyl-7-methylisoquinoline
C1/C4 Buchwald-HartwigAmine, Pd catalyst, Ligand (e.g., BINAP)1,4-Diamino-7-methylisoquinoline
C1 Stille CouplingOrganostannane, Pd catalyst1-Alkyl/Aryl-4-bromo-7-methylisoquinoline

Integration with Flow Chemistry and Automated Synthesis Platforms

To accelerate the discovery of new derivatives of this compound, high-throughput synthesis and optimization are essential. Integrating its chemistry with modern automation and flow technologies presents a significant opportunity. researchgate.net

Flow Chemistry: Performing regioselective cross-coupling reactions in a continuous flow reactor can offer substantial advantages over batch processing. nih.gov These include precise control over reaction temperature, pressure, and residence time, which can enhance selectivity and yield. nih.gov The ability to safely handle hazardous reagents and intermediates in situ is another key benefit. A future goal would be to develop a sequential flow process where this compound is passed through different reactor coils, each containing the necessary reagents and catalysts for selective functionalization at C1 and then C4, enabling a fully continuous synthesis of disubstituted products. nih.gov

Automated Synthesis: Automated synthesis platforms can be programmed to perform a large number of reactions in parallel, which is ideal for library synthesis and reaction optimization. nih.govnih.gov An automated platform could be used to rapidly screen a wide array of catalysts, ligands, bases, and solvents to identify the optimal conditions for the regioselective functionalization of this compound. researchgate.netimperial.ac.uk This data-driven approach minimizes manual labor and can uncover subtle trends that guide the development of more robust synthetic methods. nih.gov

Exploration of Novel Catalytic Approaches for C-Br Bond Activation

While palladium catalysis is the workhorse for C-Br bond activation, exploring alternative, more sustainable, and potentially more selective catalytic systems is a crucial research direction.

Future avenues of exploration include:

Nickel and Copper Catalysis: Nickel catalysts are often more cost-effective than palladium and can exhibit different reactivity and selectivity profiles. rsc.org Copper-catalyzed reactions, particularly for C-N and C-O bond formation, are also well-established and could be optimized for this specific substrate. mdpi.com

Photoredox Catalysis: Light-mediated photoredox catalysis offers a powerful method for generating radical intermediates under mild conditions, which can then engage in coupling reactions. This approach could open up new reaction pathways for the functionalization of this compound that are not accessible through traditional transition metal catalysis.

Iron Catalysis: Iron is an abundant, inexpensive, and low-toxicity metal, making it an attractive "green" alternative for cross-coupling reactions. nih.gov Developing iron-based catalytic systems that can effectively activate the C-Br bonds in this molecule is a significant but worthwhile challenge. rowan.edu

The following table outlines potential catalytic systems for investigation:

Catalyst SystemTarget ReactionPotential Advantages
Nickel/Ligand C-C, C-N CouplingLower cost, unique reactivity
Copper/Ligand C-N, C-O, C-S CouplingAbundant metal, established methods
Photoredox/Ni Dual Catalysis C-C, C-B CouplingMild conditions, novel pathways
Iron-based Catalysts C-C CouplingSustainable, low toxicity, cost-effective

Computational Design of New Reactions and Derivations for this compound

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding reaction mechanisms and predicting reactivity. numberanalytics.com Applying these methods to this compound can accelerate the development of new synthetic strategies.

Key areas for computational investigation include:

Mechanism Elucidation: DFT studies can model the entire catalytic cycle for cross-coupling reactions (e.g., oxidative addition, transmetalation, reductive elimination) to pinpoint the rate-determining and selectivity-determining steps. nih.govchemistryjournals.net This insight can explain why a particular catalyst or set of conditions favors reaction at C1 over C4 and can guide the design of more selective catalysts. rsc.org

Predicting Reactivity: Computational models can be used to calculate the activation energies for different reaction pathways, allowing researchers to predict which reactions are most likely to succeed before attempting them in the lab. nih.gov For example, the feasibility of a novel C-H activation at C3 could be assessed computationally.

Virtual Screening of Derivatives: Once synthetic routes are established, computational methods can be used to design and evaluate virtual libraries of this compound derivatives for specific applications, such as binding to a biological target. This in silico screening can prioritize the synthesis of the most promising candidates.

By combining these advanced synthetic and computational approaches, the full potential of this compound as a building block for new functional molecules can be realized, paving the way for future discoveries in a range of scientific fields.

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of 1,4-Dibromo-7-methylisoquinoline?

  • Methodological Answer : Synthesis typically involves halogenation of 7-methylisoquinoline using brominating agents (e.g., PBr3\text{PBr}_3 or NBS\text{NBS}). Key parameters include:

  • Temperature : Controlled between 0–50°C to avoid over-bromination.
  • Solvent : Polar aprotic solvents (e.g., DMF or DCM) enhance reactivity .
  • Catalysts : Lewis acids like FeCl3\text{FeCl}_3 improve regioselectivity at the 1,4-positions .
  • Purification : Column chromatography (silica gel, hexane/EtOAc) isolates the product with >95% purity.

Q. How can researchers confirm the regioselectivity of bromination in this compound?

  • Methodological Answer :

  • NMR Analysis : 1H^1\text{H}- and 13C^{13}\text{C}-NMR distinguish bromine positions via coupling patterns and chemical shifts. For example, aromatic protons adjacent to bromine show deshielding (δ 7.8–8.5 ppm) .
  • X-ray Crystallography : Resolves spatial arrangement, confirming 1,4-substitution .

Q. What analytical techniques are recommended for purity assessment?

  • Methodological Answer :

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) quantify impurities.
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (C10H8Br2N+\text{C}_{10}\text{H}_8\text{Br}_2\text{N}^+, expected m/z = 308.89) .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer :

  • Steric Effects : The 7-methyl group hinders nucleophilic attack at the 4-position, favoring Suzuki-Miyaura coupling at the 1-bromo site.
  • Electronic Effects : Electron-withdrawing bromine atoms activate the ring for Pd-catalyzed reactions. Use Pd(PPh3)4\text{Pd(PPh}_3)_4 and Na2CO3\text{Na}_2\text{CO}_3 in DMF/H2_2O (80°C) for optimal yields .
  • Contradiction Note : Some studies report competing elimination pathways; monitor via TLC and adjust base strength (e.g., K2_2CO3_3 vs. Cs2_2CO3_3) .

Q. What strategies resolve contradictory bioactivity data in cellular assays involving this compound?

  • Methodological Answer :

  • Dose-Response Curves : Test concentrations from 1 nM–100 µM to identify IC50_{50} discrepancies.
  • Metabolic Stability : Use liver microsomes (human/rat) to assess degradation rates, which may explain variability in cytotoxicity .
  • Control Experiments : Include halogen-free analogs (e.g., 7-methylisoquinoline) to isolate bromine-specific effects .

Q. How can computational modeling predict the binding affinity of this compound to kinase targets?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina with crystal structures of kinases (e.g., EGFR or Aurora B). Bromine atoms form halogen bonds with backbone carbonyls (e.g., Thr766 in EGFR) .
  • MD Simulations : Run 100-ns trajectories in GROMACS to evaluate binding stability.
  • Validation : Compare predictions with SPR (surface plasmon resonance) binding assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.